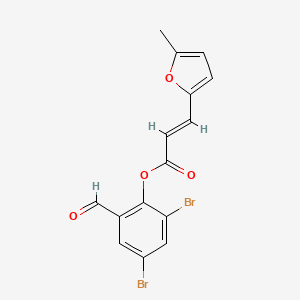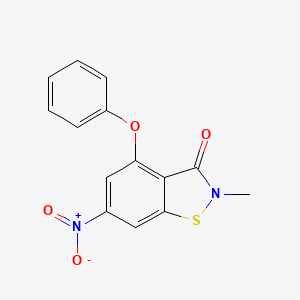![molecular formula C14H14N2OS B11097228 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B11097228.png)
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE is a compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a phenyl group attached to an ethanone moiety via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a phenacyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the phenacyl bromide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE: This compound has a similar structure but with an acetamide group instead of an ethanone moiety.
2-(4,6-DIMETHYLPYRIMIDIN-2-YL)ETHANAMINE: This compound features an ethanamine group instead of a phenylethanone group.
Uniqueness
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N2OS |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C14H14N2OS/c1-10-8-11(2)16-14(15-10)18-9-13(17)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
IYYQEBHMBSFZGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


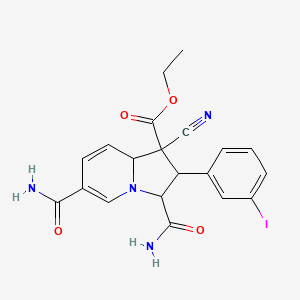
![N-(4-chlorophenyl)-4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide](/img/structure/B11097149.png)
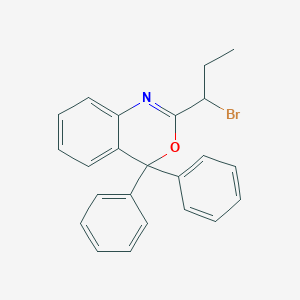
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]octanehydrazide](/img/structure/B11097171.png)
![N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B11097176.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1H-benzimidazol-5-amine](/img/structure/B11097177.png)
![2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11097183.png)
![4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B11097190.png)
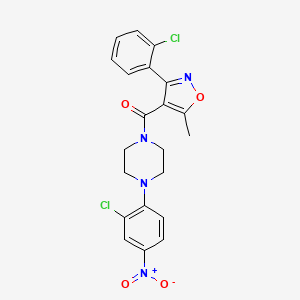
![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-methylbenzamide](/img/structure/B11097205.png)
![3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide](/img/structure/B11097212.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B11097214.png)
